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molecular formula C8H11NO B049455 2-Anilinoethanol CAS No. 122-98-5

2-Anilinoethanol

Cat. No. B049455
M. Wt: 137.18 g/mol
InChI Key: MWGATWIBSKHFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088794B2

Procedure details

A 250-mL flask was charged with 2-anilinoethanol (9.17 ml, 73.2 mmol), 9 mL dry EtOH, an overhead stirrer, a calibrated pH probe, and 27 mL water. An addition funnel was charged with 10 N sodium hydroxide solution (45.4 ml, 454 mmol). The solution was heated to 41° C., and treated with chloracetyl chloride (17.5 ml, 220 mmol) via a syringe pump over 1 h. The sodium hydroxide solution was simultaneously added to the stirring solution so that the pH was maintained between 12 and 12.5. After the addition was complete, the solution was cooled to 0° C. and stirred for 1 h. The solids were collected and washed with water (2×60 mL cold water). The solids were dried at 50° C. at 0.2 mm Hg for 36 h to afford 4-phenylmorpholin-3-one (8.10 g, 62.5% yield). 1H NMR (400 MHz, CHLOROFORM-d) 3.75-3.80 (m, 2 H) 4.02-4.06 (m, 2 H) 4.35 (s, 2 H) 7.27-7.36 (m, 3 H) 7.39-7.46 (m, 2 H). 13C NMR (101 MHz, CHLOROFORM-d) 49.69 (s, 1 C) 64.14 (s, 1 C) 68.57 (s, 1 C) 125.48 (s, 2 C) 127.15 (s, 1 C) 129.30 (s, 2 C) 141.31 (s, 1 C) 166.59 (s, 1 C).
Quantity
9.17 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
45.4 mL
Type
reactant
Reaction Step Two
Quantity
17.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
27 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:8][CH2:9][OH:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CCO.[OH-].[Na+].Cl[CH2:17][C:18](Cl)=[O:19]>O>[C:2]1([N:1]2[CH2:8][CH2:9][O:10][CH2:17][C:18]2=[O:19])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
9.17 mL
Type
reactant
Smiles
N(C1=CC=CC=C1)CCO
Name
Quantity
9 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
45.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
17.5 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
27 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
41 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 12 and 12.5
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The solids were collected
WASH
Type
WASH
Details
washed with water (2×60 mL cold water)
CUSTOM
Type
CUSTOM
Details
The solids were dried at 50° C. at 0.2 mm Hg for 36 h
Duration
36 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(COCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 62.5%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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